molecular formula C18H24N4O2 B2521605 N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide CAS No. 2127295-30-9

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide

Numéro de catalogue B2521605
Numéro CAS: 2127295-30-9
Poids moléculaire: 328.416
Clé InChI: DAYMXDMIQOYTHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BMS-986177, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in cytokine signaling pathways. BMS-986177 has shown potential in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Mécanisme D'action

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide reduces the activity of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and interferon-gamma, in preclinical models of autoimmune diseases. This suggests that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has anti-inflammatory effects. N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has not yet been studied in clinical trials, so its efficacy and safety in humans are not yet known.

Orientations Futures

There are several potential future directions for the study of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. One direction is to study its efficacy and safety in clinical trials for autoimmune diseases. Another direction is to study its potential use in combination with other drugs for autoimmune diseases. Additionally, further research could be done to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide and its effects on other cytokines and signaling pathways.

Méthodes De Synthèse

The synthesis of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 1-cyanocyclopentene with 2,6-dimethylmorpholine to form an intermediate. This intermediate is then reacted with 3-bromo-2-chloropyridine to form the final product, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. The synthesis has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been studied extensively in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide was shown to reduce inflammation and improve skin lesions. In a mouse model of inflammatory bowel disease, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide improved disease symptoms and reduced inflammation in the colon. These studies suggest that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has potential as a treatment for autoimmune diseases.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-22(11-14(2)24-13)16-6-5-15(9-20-16)17(23)21-18(12-19)7-3-4-8-18/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMXDMIQOYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.